molecular formula C7H6BrClO B6276290 3-bromo-2-chloro-6-methylphenol CAS No. 2091708-07-3

3-bromo-2-chloro-6-methylphenol

Cat. No. B6276290
CAS RN: 2091708-07-3
M. Wt: 221.5
InChI Key:
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Description

3-Bromo-2-chloro-6-methylphenol, also known as 3-Bromo-2-chloro-6-methylphenol (BCMP), is a phenolic compound that belongs to the class of phenols. It is an aromatic compound with a molecular formula of C7H6BrClO. BCMP has a wide range of applications in the field of chemistry, including synthesis, catalysis, and drug development. BCMP is a versatile and widely used compound, with numerous applications in the fields of organic synthesis, catalysis, and drug development.

Scientific Research Applications

BCMP has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and intermediates for drug synthesis. BCMP has also been used in the synthesis of polymers, catalysts, and other materials. BCMP has been used in the formation of metal-organic frameworks (MOFs) and nanomaterials. BCMP has also been used in the synthesis of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of BCMP is not well understood. However, it is believed that BCMP acts as an antioxidant, scavenging reactive oxygen species (ROS) and other free radicals. BCMP is also believed to have anti-inflammatory and anti-cancer properties. BCMP has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has been used in the synthesis of drugs that target specific enzymes.
Biochemical and Physiological Effects
BCMP has been shown to have a variety of biochemical and physiological effects. BCMP has been shown to have antioxidant and anti-inflammatory properties, and it has been used in the treatment of a variety of conditions, including cancer, inflammation, and Alzheimer’s disease. BCMP has also been shown to have anti-bacterial and anti-fungal properties. BCMP has been used as an insecticide, and it has been shown to have an inhibitory effect on the growth of several types of bacteria.

Advantages and Limitations for Lab Experiments

BCMP has several advantages for use in laboratory experiments. BCMP is relatively inexpensive and widely available, and it is relatively stable and easy to handle. BCMP is also relatively non-toxic, making it a safe compound to use in laboratory experiments. However, BCMP is also relatively reactive, and it can be difficult to control the reaction conditions. Additionally, BCMP can react with other compounds, and it can be difficult to purify the product.

Future Directions

The use of BCMP for scientific research is still in its early stages, and there are several potential future directions. BCMP could be used in the synthesis of new drugs and materials. BCMP could also be used in the development of new catalysts and MOFs. BCMP could also be used in the development of new methods of drug delivery, such as nanoparticles. Additionally, BCMP could be used in the development of new methods of drug synthesis, such as the use of artificial enzymes. Finally, BCMP could be used in the development of new methods of drug screening, such as high-throughput screening.

Synthesis Methods

BCMP can be synthesized by several methods, including the Williamson ether synthesis, the Williamson reaction, and the Grignard reaction. The Williamson ether synthesis is a method of synthesizing ethers by reacting an alkyl halide with a strong base, such as sodium hydroxide or potassium hydroxide. The Williamson reaction is a method of synthesizing ethers by reacting an alkyl halide with an alcohol. The Grignard reaction is a method of synthesizing organometallic compounds by reacting an alkyl halide with a metal, such as magnesium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-6-methylphenol involves the bromination and chlorination of 2,6-dimethylphenol.", "Starting Materials": [ "2,6-dimethylphenol", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylphenol in hydrochloric acid and add sodium hydroxide to adjust the pH to 8-9.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the solution turns yellow.", "Step 3: Add sodium bicarbonate to the solution to neutralize the excess acid and extract the product with ether.", "Step 4: Dry the ether layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-bromo-2,6-dimethylphenol.", "Step 5: Dissolve 3-bromo-2,6-dimethylphenol in hydrochloric acid and add sodium hydroxide to adjust the pH to 8-9.", "Step 6: Add chlorine gas to the solution while stirring at room temperature until the solution turns dark brown.", "Step 7: Add sodium bicarbonate to the solution to neutralize the excess acid and extract the product with ether.", "Step 8: Dry the ether layer with anhydrous sodium sulfate and evaporate the solvent to obtain 3-bromo-2-chloro-6-methylphenol." ] }

CAS RN

2091708-07-3

Product Name

3-bromo-2-chloro-6-methylphenol

Molecular Formula

C7H6BrClO

Molecular Weight

221.5

Purity

95

Origin of Product

United States

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